Superior Conversion in Aqueous N-Thiophosphorylation of Aminonucleosides vs. Phosphoryl Chloride
In a direct head-to-head comparison under identical conditions, O,O-diethylthiophosphoryl chloride (1(S)) achieved a 93% conversion in the N-thiophosphorylation of 5′-amino-5′-deoxyguanosine, whereas its oxygen analog, phosphoryl chloride (1(O)), only reached an 80% conversion [1]. This 13% increase in conversion demonstrates the enhanced efficacy of the thiophosphorylating agent in aqueous media, a crucial advantage for synthesizing biologically relevant thiophosphoramidate analogues.
| Evidence Dimension | Conversion rate to desired N-thiophosphoramidate product |
|---|---|
| Target Compound Data | 93% conversion at pH 12 |
| Comparator Or Baseline | Phosphoryl chloride (1(O)), an oxo-analog phosphorylating agent |
| Quantified Difference | +13% absolute conversion |
| Conditions | Aqueous media at pH 12 using 5′-amino-5′-deoxyguanosine as substrate, monitored by 31P NMR spectroscopy |
Why This Matters
This data proves that for achieving high conversion in aqueous thiophosphorylation, the target compound is significantly more effective than its direct oxygen analog, reducing waste and improving product yield.
- [1] Conway, L. P., Delley, R. J., Neville, J., Freeman, G. R., Maple, H. J., Chan, V., Hall, A. J., & Hodgson, D. R. W. (2014). The aqueous N-phosphorylation and N-thiophosphorylation of aminonucleosides. RSC Advances, 4(73), 38663–38671. https://doi.org/10.1039/C4RA08317B View Source
